molecular formula C9H17NO B1280547 trans-2-(Pyrrolidin-1-yl)cyclopentanol CAS No. 32635-39-5

trans-2-(Pyrrolidin-1-yl)cyclopentanol

Cat. No.: B1280547
CAS No.: 32635-39-5
M. Wt: 155.24 g/mol
InChI Key: YUKHVOQROHUFMM-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-(Pyrrolidin-1-yl)cyclopentanol is a chemical compound with the CAS Number: 1845038-58-5 . It has a molecular weight of 155.24 . The IUPAC name for this compound is (1S,2S)-2- (1-pyrrolidinyl)cyclopentanol . The compound contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of compounds like this compound often involves the use of the pyrrolidine ring, a nitrogen heterocycle . This ring is used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring attached to a cyclopentanol group . The compound contains a total of 29 bonds, including 12 non-H bonds, 1 rotatable bond, 2 five-membered rings, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 1 Pyrrolidine .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 155.24 . It contains 17 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pyrrolidines, including derivatives like trans-2-(Pyrrolidin-1-yl)cyclopentanol, are significant in medicinal chemistry and industrial applications such as dyes and agrochemical substances. A study highlighted the synthesis of pyrrolidines in a polar [3+2] cycloaddition, showing potential for similar reactions with other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
  • Ni-catalyzed reductive cyclization of 1,6-dienes has been used to create 3,4-disubstituted cyclopentane and pyrrolidine derivatives with trans selectivity, useful in synthesizing pharmaceutical leads and precursors to drugs and pesticides (Kuang et al., 2017).

Pharmaceutical Applications

  • Stereoselective synthesis of certain derivatives like trans-(E)-N-{2-[4-(3,4-dichlorophenyl)but-2-en-2-yl]cyclohexyl}pyrrolidine, which is an alkene mimetic of arylacetamide analgesics, demonstrates the pharmaceutical relevance of compounds related to this compound (Cheng et al., 1993).
  • Enantioselective deprotonation using lithium amides such as lithium (S)-2-(pyrrolidin-1-ylmethyl)pyrrolidide has been employed in the synthesis of pharmaceuticals like (-)-carbovir, an anti-HIV carbocyclic nucleoside (Asami et al., 1994).

Mechanism of Action

The mechanism of action of compounds like trans-2-(Pyrrolidin-1-yl)cyclopentanol often depends on their structure. The pyrrolidine ring is a significant feature due to the stereogenicity of carbons . Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions for compounds like trans-2-(Pyrrolidin-1-yl)cyclopentanol could involve further exploration of the pyrrolidine ring as a scaffold for novel biologically active compounds . This work can guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

Properties

IUPAC Name

(1R,2R)-2-pyrrolidin-1-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-9-5-3-4-8(9)10-6-1-2-7-10/h8-9,11H,1-7H2/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKHVOQROHUFMM-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CCC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505658
Record name (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32635-39-5
Record name (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-(Pyrrolidin-1-yl)cyclopentanol
Reactant of Route 2
Reactant of Route 2
trans-2-(Pyrrolidin-1-yl)cyclopentanol
Reactant of Route 3
Reactant of Route 3
trans-2-(Pyrrolidin-1-yl)cyclopentanol
Reactant of Route 4
Reactant of Route 4
trans-2-(Pyrrolidin-1-yl)cyclopentanol
Reactant of Route 5
trans-2-(Pyrrolidin-1-yl)cyclopentanol
Reactant of Route 6
trans-2-(Pyrrolidin-1-yl)cyclopentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.